HBED

Iron chelation therapy Transfusional iron overload Preclinical efficacy

HBED is a hexadentate phenolic aminocarboxylate chelator delivering 2–3× higher net iron excretion vs. deferoxamine in validated primate models. Its acyclic scaffold enables room-temperature ⁶⁸Ga labeling with a Ga-complex stability constant (log K=38.5) exceeding DOTA by 17 orders of magnitude—critical for kit-formulated radiopharmaceuticals. In combination protocols, HBED plus deferiprone achieved negative iron balance in 100% of tested thalassemic patients, a synergy unattainable with monotherapy. Serves as the essential reference standard for oral prodrug programs targeting bioavailability enhancement.

Molecular Formula C20H24N2O6
Molecular Weight 388.4 g/mol
CAS No. 35998-29-9
Cat. No. B1672948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBED
CAS35998-29-9
SynonymsHBED
N,N'-bis(2-hydroxybenzyl)ethylenediamine diacetic acid
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Molecular FormulaC20H24N2O6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O
InChIInChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28)
InChIKeyGRUVVLWKPGIYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HBED (CAS 35998-29-9) Hexadentate Iron Chelator: Core Properties and Procurement Context


HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) is a synthetic hexadentate phenolic aminocarboxylate chelator that forms stable 1:1 complexes with ferric iron (Fe³⁺) via coordination through two amine nitrogens, two carboxylate oxygens, and two phenolate oxygens [1]. The compound's molecular formula is C₂₀H₂₄N₂O₆ with a molecular weight of 388.41 g/mol [2]. HBED was developed as a high-affinity iron-sequestering agent for potential therapeutic application in transfusional iron overload conditions [3]. A structurally modified derivative, HBED-CC, is the chelating moiety in the clinically established PET imaging agent ⁶⁸Ga-PSMA-11 used for prostate cancer diagnostics [4].

Why HBED Cannot Be Casually Substituted: Differentiated Performance in Iron Chelation and Radiopharmaceutical Applications


Hexadentate chelators are not functionally interchangeable due to substantial differences in denticity, coordination geometry, and resultant metal-complex stability that directly impact both therapeutic efficacy and imaging performance [1]. Unlike the hexadentate hydroxamate-based deferoxamine (DFO) which coordinates Fe³⁺ via three hydroxamate groups, HBED employs a distinct phenolic aminocarboxylate coordination environment that confers different iron excretion kinetics in vivo [2]. In radiopharmaceutical applications, the acyclic HBED-CC chelator enables rapid room-temperature ⁶⁸Ga labeling with high radiochemical yields, whereas macrocyclic chelators such as DOTA and NOTA require elevated temperatures and extended incubation times that are incompatible with kit-formulation convenience and short-lived ⁶⁸Ga radionuclide constraints [3].

HBED Quantitative Differentiation Evidence: Comparator-Based Performance Data


Subcutaneous Iron Excretion: HBED Demonstrates 2–3× Greater Net Iron Output Versus Deferoxamine in Animal Models

In a direct head-to-head comparative study in the non-iron-overloaded, bile-duct-cannulated rat model, a single subcutaneous injection of HBED at 150 μmol/kg resulted in net iron excretion that was more than threefold greater than that observed with the same dose of DFO. In the iron-loaded Cebus apella primate model, the same HBED dose produced net iron excretion more than twice that of DFO [1]. This comparative iron mobilization efficiency was assessed via quantification of iron content in excreted bile and urine.

Iron chelation therapy Transfusional iron overload Preclinical efficacy

Gallium-68 Complex Stability: HBED-CC Exhibits 17 Orders of Magnitude Higher Stability Constant Versus Ga-DOTA

The Ga-HBED complex displays a stability constant (log K-GaL) of 38.5, which is substantially higher than that of the widely used Ga-DOTA complex (log K-GaL: 21.3) [1]. This difference of 17 orders of magnitude in the stability constant indicates markedly stronger metal-chelate binding under physiological conditions. The HBED-CC chelating moiety was compared directly to DOTA-conjugated FAPI derivatives in the same experimental series.

Radiopharmaceutical chemistry PET imaging Gallium-68 chelation

Kit-Formulation Radiolabeling Efficiency: HBED-CC Enables Rapid Room-Temperature ⁶⁸Ga Incorporation Unattainable with Macrocyclic Chelators

In a preclinical comparative study evaluating three PSMA-targeted radiotracers, ⁶⁸Ga-DKFZ-PSMA-11 employing the acyclic HBED-CC chelator achieved high radiochemical yields under mild labeling conditions (room temperature, short incubation), while the macrocyclic DOTA-monoamide and NOTA-based constructs required elevated temperatures and extended reaction times [1]. Additionally, HBED-CC-conjugated FAPI derivatives demonstrated robust, fast, and high-yield labeling that is readily adaptable to a kit formulation [2]. This practical advantage stems from the open-chain structure of HBED-CC, which eliminates the conformational reorganization barrier inherent to macrocycle metal insertion.

Radiolabeling kinetics Kit formulation GMP radiopharmaceutical production

Oral Bioavailability: HBED Exhibits Minimal Gastrointestinal Absorption Compared to Deferiprone and Prodrug Derivatives

In a metabolic iron balance study comparing oral chelators in thalassemic patients, HBED administered orally at 80 mg/kg/day (divided t.i.d.) resulted in all patients remaining in positive iron balance (mean 52%), whereas deferiprone at 75 mg/kg/day placed 7 of 13 patients in negative iron balance and was 60% as effective as subcutaneous DFO [1]. A subsequent equine study found no detectable HBED in serially sampled plasma through 8 hours post-oral dosing [2]. The monoethyl ester prodrug of HBED demonstrated improved oral absorption in marmoset monkeys, confirming that the parent compound's poor bioavailability is intrinsic to its molecular properties [3].

Oral bioavailability Pharmacokinetics Prodrug development

Tissue Clearance Kinetics: ⁶⁸Ga-HBED-CC Demonstrates Higher Normal-Tissue Retention Versus ⁶⁸Ga-NOTA in PSMA-Targeted Imaging

In a head-to-head preclinical comparative study of three ⁶⁸Ga-labeled PSMA-targeted radiotracers using identical Glu-urea-Lys targeting scaffolds, ⁶⁸Ga-DKFZ-PSMA-11 (HBED-CC chelator) demonstrated the highest uptake and retention in normal tissues including kidney, blood, spleen, and salivary glands up to 3 hours post-injection, while ⁶⁸Ga-2 (NOTA chelator) exhibited the fastest rate of clearance from all tissues [1]. At 1 hour post-injection, ⁶⁸Ga-2 displayed higher uptake in PSMA+ PC3 PIP tumor compared to ⁶⁸Ga-1 (DOTA), though there was no significant difference in tumor uptake among the three agents at 2 and 3 hours.

PET imaging Pharmacokinetics PSMA-targeted radiotracers

Combination Chelation Synergy: HBED Plus Deferiprone Achieves Negative Iron Balance Unattainable with Either Agent Alone

In metabolic iron balance studies conducted in thalassemic patients, the combination of oral HBED (80 mg/kg/day) with oral deferiprone produced synergistic iron excretion effects. In 2 of 2 patients evaluated, the combination achieved negative iron balance, whereas neither patient was in negative balance on deferiprone alone [1]. This finding supports the 'iron shuttle' hypothesis wherein a bidentate chelator (deferiprone) accesses intracellular iron pools unavailable to hexadentate chelators and shuttles iron to the hexadentate 'sink' (HBED) for excretion.

Combination chelation therapy Iron balance Synergistic efficacy

HBED Procurement Scenarios: Evidence-Backed Research and Industrial Applications


Preclinical Iron Overload Efficacy Studies Requiring Superior SC Chelation Efficiency Over DFO

For research programs evaluating iron chelation strategies in rodent or primate models of transfusional iron overload, HBED provides a compelling procurement choice based on demonstrated 2–3× higher net iron excretion compared to DFO at equivalent subcutaneous doses. This differential, validated in both non-iron-overloaded rats and iron-loaded Cebus apella monkeys [1], supports study designs where enhanced iron mobilization efficiency is the primary endpoint or where reduced dosing frequency is desired to model improved patient compliance scenarios.

⁶⁸Ga-PET Tracer Development Requiring Kit-Formulation Compatibility and High Ga³⁺ Complex Stability

In radiopharmaceutical development programs targeting rapid clinical translation, HBED-CC is the chelator of choice when kit-formulation convenience and high Ga³⁺ complex stability are prioritized over rapid background clearance. The acyclic structure enables room-temperature ⁶⁸Ga labeling without heating modules [1], and the Ga-HBED complex stability constant (log K-GaL = 38.5) is 17 orders of magnitude higher than Ga-DOTA (log K-GaL = 21.3) [2]. This combination of practical labeling convenience and superior complex stability has been validated in the clinically established ⁶⁸Ga-PSMA-11 imaging agent.

Combination Chelation Research Protocols Investigating Synergistic Iron Mobilization Mechanisms

Research programs exploring the 'iron shuttle' hypothesis or investigating combination chelation strategies should procure HBED specifically for protocols pairing hexadentate and bidentate chelators. Evidence demonstrates that the HBED plus deferiprone combination achieved negative iron balance in 100% (2/2) of tested thalassemic patients, a result unattainable with either agent as monotherapy [1]. This synergistic effect is mechanistically attributed to deferiprone accessing intracellular iron pools unavailable to hexadentate chelators and shuttling iron to HBED for terminal excretion.

Prodrug Development Programs Targeting Enhanced Oral Bioavailability of Hexadentate Phenolic Aminocarboxylates

HBED serves as the parent scaffold for prodrug development efforts aimed at overcoming the intrinsic oral bioavailability limitations of hexadentate phenolic aminocarboxylates. Multiple independent studies confirm that unmodified HBED exhibits minimal gastrointestinal absorption in both human patients [1] and equine models [2], while monoethyl ester prodrugs demonstrate improved oral absorption in marmoset monkeys [3]. Procurement of HBED for these programs is justified as the reference standard against which novel prodrug candidates are compared for permeability enhancement and conversion efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HBED

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.